2-Amino-6-chlorophenol
Overview
Description
2-Amino-6-chlorophenol is a compound with the empirical formula C6H6ClNO and a molecular weight of 143.57 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-chlorophenol can be represented by the SMILES stringOC(C(N)=CC=C1)=C1Cl
. The InChI representation is 1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
. Physical And Chemical Properties Analysis
2-Amino-6-chlorophenol has a molecular weight of 143.57 g/mol . It has a complexity of 99.1 and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
-
Scientific Field: Environmental Science
- Application : Determination of Chlorophenols in Water .
- Method of Application : The U.S. EPA method 528 provides guidelines for the GC-MS analysis of phenols in water. The method includes all the steps necessary to collect, prepare, and analyze samples and data. U.S. EPA 528 dictates the use of SPE cartridges for extraction and purification of analytes .
- Results : The analysis of water samples for chlorophenols was performed using a system comprising a Thermo ScientificTM TRACETM 1310 series GC and a Thermo ScientificTM ISQTM LT mass spectrometer, controlled by Thermo ScientificTM DionexTM ChromeleonTM 7.2 Chromatography Data System (CDS) software .
-
Scientific Field: Chemical Crystallography
- Scientific Field: Environmental Science
- Application : Adsorption of Chlorophenols from Aqueous Solution .
- Method of Application : The study investigated the adsorption of 2-chlorophenol (2-CPh) and 2,4-dichlorophenol (2,4-DCPh) from aqueous solutions with mesoporous silica material MCM-48 after functionalizing with amine groups, such as 3- (trimethoxysilyl)propyl amine and tetraethylenepentamine .
- Results : It was found that amino-modified ordered mesoporous silica materials show significant adsorption for 2-CPh and 2,4-DCPh. This is possible due to the alkaline and acid interactions among the amine functional groups and chlorophenols .
-
Scientific Field: Chemical Synthesis
- Application : Synthesis of other chemicals .
- Method of Application : 2-Amino-6-chlorophenol can be used as a starting material or intermediate in the synthesis of other chemicals . The specific methods of application or experimental procedures are not detailed in the search results.
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Scientific Field: Environmental Science
- Application : Disinfectant .
- Method of Application : 2-Chlorophenol, which is structurally similar to 2-Amino-6-chlorophenol, has been used as a disinfectant . The specific methods of application or experimental procedures are not detailed in the search results.
- Results : The specific results or outcomes obtained are not detailed in the search results .
Safety And Hazards
properties
IUPAC Name |
2-amino-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424552 | |
Record name | 2-amino-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chlorophenol | |
CAS RN |
38191-33-2 | |
Record name | 2-amino-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.